molecular formula C21H41ClO B1622131 Heneicosanoyl chloride CAS No. 77582-61-7

Heneicosanoyl chloride

Cat. No. B1622131
CAS RN: 77582-61-7
M. Wt: 345 g/mol
InChI Key: MJVAHIFGHLKMKL-UHFFFAOYSA-N
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Description

Heneicosanoyl chloride is a long-chain fatty acid derivative. It is a colorless liquid with a strong odor and is widely used as a reagent in organic synthesis. Its molecular formula is C21H41ClO .


Synthesis Analysis

Heneicosanoyl chloride can be synthesized through several routes, including the reaction of heneicosanoic acid with thionyl chloride, phosgene, or oxalyl chloride. In general, fatty acids are converted to their corresponding acid chlorides through reactions with thionyl chloride or phosphorus pentachloride.


Molecular Structure Analysis

The molecular structure of Heneicosanoyl chloride is CH3(CH2)19COCl . It has a molecular weight of 345.003 Da .


Chemical Reactions Analysis

Heneicosanoyl chloride is highly reactive and can hydrolyze in the presence of water or any other nucleophile .


Physical And Chemical Properties Analysis

Heneicosanoyl chloride is a colorless liquid with a strong odor . Its melting point is -15°C, and its boiling point is 358°C . The density of Heneicosanoyl chloride is 0.89 g/cm³, and its refractive index is 1.442 . It is insoluble in water but is soluble in most organic solvents, including chloroform, benzene, and ether .

Safety And Hazards

Heneicosanoyl chloride should be handled with care. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use .

properties

IUPAC Name

henicosanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVAHIFGHLKMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398846
Record name HENEICOSANOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heneicosanoyl chloride

CAS RN

77582-61-7
Record name HENEICOSANOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Martin, JP Buisson, R Martin, JP Buisson - … : Preparation & Physical …, 2015 - Springer
… Synthesis -Obtained by Friedel-Crafts condensation of heneicosanoyl chloride with 2,5-dimethoxytoluene in the presence of aluminium chloride in refluxing carbon disulfide for 20 h (…
Number of citations: 0 link.springer.com
R Lang, T Hofmann - European Food Research and Technology, 2005 - Springer
… Eicosanoyl chloride, heneicosanoyl chloride, docosanoyl chloride, tricosanoyl chloride, and tetracosanoyl chloride were synthesized following standard protocols [16]. …
Number of citations: 19 link.springer.com
SH Piper, AC Chibnall, SJ Hopkins, A Pollard… - Biochemical …, 1931 - ncbi.nlm.nih.gov
… Ethyl sodio2-acetyl-n-nonoate (4.6 g.) condensed with heneicosanoyl chloride (6.3 g.) in dry ether yielded 2-2 g. of 9-nonacosanone. Recrystallised twice from light petroleum it melted …
Number of citations: 161 www.ncbi.nlm.nih.gov

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